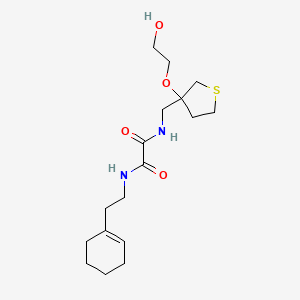

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexene-substituted ethyl chain at the N1 position and a tetrahydrothiophen-3-ylmethyl group modified with a 2-hydroxyethoxy moiety at the N2 position.

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O4S/c20-9-10-23-17(7-11-24-13-17)12-19-16(22)15(21)18-8-6-14-4-2-1-3-5-14/h4,20H,1-3,5-13H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQHJGETXXOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.

Introduction of the Ethyl Group: The cyclohexene derivative is then subjected to an alkylation reaction to introduce the ethyl group.

Synthesis of the Tetrahydrothiophene Moiety:

Coupling Reaction: The final step involves coupling the cyclohexene derivative with the tetrahydrothiophene moiety using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the hydroxyethoxy group.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Amines or alcohols can be formed.

Substitution: Various ethers or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mécanisme D'action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The oxalamide group could form hydrogen bonds with biological targets, while the cyclohexene and tetrahydrothiophene moieties could interact through hydrophobic or π-π interactions.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound combines a hydrophobic cyclohexene group with a polar hydroxyethoxy-tetrahydrothiophen moiety, balancing lipophilicity and solubility.

- S336 () prioritizes aromaticity and heterocyclic pyridine for umami receptor binding .

- GMC-1 () uses halogenated aryl groups for enhanced intermolecular interactions .

- Antiviral oxalamides () incorporate thiazole and pyrrolidine groups, likely targeting viral entry mechanisms .

Activité Biologique

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 356.5 g/mol. It contains a cyclohexene moiety and a tetrahydrothiophene ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2O3 |

| Molecular Weight | 356.5 g/mol |

| Structure | Complex organic compound |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The structural components, particularly the oxalamide linkage, may facilitate binding to specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes associated with inflammatory responses.

- Cellular Uptake : The hydrophilic nature of the hydroxyethoxy group may enhance cellular uptake, thereby increasing bioavailability.

Biological Activity

Research indicates that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide exhibits various biological activities including:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

- Analgesic Properties : The potential to modulate pain pathways suggests analgesic effects, which are currently under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide:

- Antitumor Activity : A study examined similar oxalamides and found significant antitumor effects against various cancer cell lines, indicating potential applications in oncology.

- Toxicity Assessments : Toxicity studies revealed that while some derivatives showed promising therapeutic indices, others exhibited significant toxicity at higher doses, necessitating careful dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.